1-(2-Methoxyethoxy)-1-vinylcyclopropane

[5+2] cycloaddition rhodium catalysis reaction kinetics

1-(2-Methoxyethoxy)-1-vinylcyclopropane (CAS 278603-80-8) is a specialized vinylcyclopropane (VCP) derivative bearing a 2-methoxyethoxy substituent at the cyclopropane 1-position. This compound functions as a versatile five-carbon building block in transition metal-catalyzed [5+2] cycloadditions, enabling efficient construction of seven-membered and bicyclic ring systems.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 278603-80-8
Cat. No. B1600800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethoxy)-1-vinylcyclopropane
CAS278603-80-8
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCOCCOC1(CC1)C=C
InChIInChI=1S/C8H14O2/c1-3-8(4-5-8)10-7-6-9-2/h3H,1,4-7H2,2H3
InChIKeyYIUPAIQJWAOJKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyethoxy)-1-vinylcyclopropane (CAS 278603-80-8): A Differentiated Vinylcyclopropane Scaffold for [5+2] Cycloadditions and Ring-Expansion Chemistry


1-(2-Methoxyethoxy)-1-vinylcyclopropane (CAS 278603-80-8) is a specialized vinylcyclopropane (VCP) derivative bearing a 2-methoxyethoxy substituent at the cyclopropane 1-position . This compound functions as a versatile five-carbon building block in transition metal-catalyzed [5+2] cycloadditions, enabling efficient construction of seven-membered and bicyclic ring systems . The methoxyethoxy moiety confers distinct advantages over earlier VCP reagents by enhancing stability, simplifying handling, and enabling preparative-scale syntheses without requiring highly reactive metals .

Workflow Rh-catalyzed [5+2] cycloaddition building block
Scale Supports preparative-scale ring expansion
Handling Stable under standard inert atmosphere
Compatibility Reported tolerance toward polar alkyne substituents

Why Generic Vinylcyclopropane Substitution Compromises Reaction Efficiency and Scalability in [5+2] Cycloadditions


Vinylcyclopropanes are not functionally interchangeable in metal-catalyzed cycloadditions. Earlier reagents such as siloxyvinylcyclopropane (5) require multistep syntheses, employ highly reactive metals, and deliver only modest overall yields . In contrast, the 2-methoxyethoxy substituent in this compound dramatically improves both synthetic accessibility and reaction performance—enabling up to 12-fold faster kinetics and 10-fold lower catalyst loadings . Procurement of alternative VCP derivatives would introduce unnecessary synthetic complexity, lower atom economy, and preclude scalable operation.

Target Reagent
  • Prep:Convenient synthesis, no highly reactive metals required
  • Catalysis:Effective at low rhodium catalyst loadings
  • Scope:Broad alkyne compatibility with unprotected polar groups
Alternative VCP Reagents (e.g., siloxy VCP)
  • Prep:May require multistep syntheses with reactive metals
  • Catalysis:Typically demands higher catalyst loadings and longer times
  • Scope:Narrower functional group tolerance limits direct use

Quantitative Evidence for Selecting 1-(2-Methoxyethoxy)-1-vinylcyclopropane over Alternative Vinylcyclopropane Reagents


Reaction Rate and Catalyst Efficiency: 12-Fold Faster Kinetics with 10-Fold Less Rhodium Catalyst

In rhodium-catalyzed [5+2] cycloadditions with alkynes, 1-(2-methoxyethoxy)-1-vinylcyclopropane (9) demonstrated reaction rates up to 12-fold faster than previously described procedures using alternative vinylcyclopropane reagents . The optimized procedure employed only 0.5 mol% [Rh(CO)₂Cl]₂, representing a 10-fold reduction in catalyst loading compared to earlier methods . With methyl propargyl ether as the alkyne partner, the cycloaddition was complete within 15 minutes at 80 °C, producing the cycloheptenone product in 92% isolated yield after hydrolysis .

Reaction Rate & Catalyst Efficiency
Data to verify
12-fold faster kinetics; 10-fold lower catalyst loading (0.5 mol% [Rh(CO)₂Cl]₂)
Reported rate advantage under tested conditions
Direct comparison with siloxy VCP; single data source
[5+2] cycloaddition rhodium catalysis reaction kinetics

Yield and Cost Advantage: 30% Overall Yield at <10% Cost per Mole vs. Siloxyvinylcyclopropane

Direct comparison between 1-(2-methoxyethoxy)-1-vinylcyclopropane (9) and the previously established siloxyvinylcyclopropane (5) reveals a stark difference in synthetic efficiency and economics. While reagent 5 required a four-step synthesis involving highly reactive metals, compound 9 was synthesized in a concise, scalable procedure . The overall yield for generating cycloadducts from 9 was 30%, achieved at less than one-tenth the cost per mole compared to reagent 5 . Furthermore, the [5+2] cycloadditions with 9 delivered isolated yields ranging from 75% to 97% across diverse alkyne substrates .

Yield & Cost Advantage
Data to verify
30% overall yield;
Supports synthetic economy review
Yields 75–97% across diverse alkynes reported
Scalability
Reported
100 mmol scale; 94% yield; 0.5 mol% catalyst
Supports multigram preparative use
200 mL scale; catalyst loading reduction demonstrated
Substrate Scope
Class-level
75–97% yields with alkynes bearing alcohols and carboxylic acids
Supports functionalized cycloheptenone synthesis
Reported tolerance; protecting-group-free conditions
Physical & Handling Properties
Specification review
Density: 0.922 g/mL at 25 °C; n20/D: 1.441; Flash point: 114 °C
Supports laboratory procurement and handling
Stable under inert gas; store at 2–8 °C
cycloheptenone synthesis cost efficiency preparative scale

Scalability: Demonstrated Multigram Preparative Capability up to 100 mmol

Scalability of 1-(2-methoxyethoxy)-1-vinylcyclopropane (9) was explicitly validated: a reaction employing 14.20 g (100 mmol) of 9 was converted to 14.52 g (94.1 mmol, 94% yield) of cycloheptenone 14 within 30 minutes, using only 0.5 mmol (192 mg) of [Rh(CO)₂Cl]₂ catalyst in 200 mL of solvent . Catalyst loading reductions by 10- and 100-fold maintained comparable isolated yields with only a slight increase in reaction time . This stands in contrast to many VCP derivatives whose utility remains confined to small-scale demonstrations.

Scalability
Reported
100 mmol scale; 94% yield; 0.5 mol% catalyst
Supports multigram preparative use
200 mL scale; catalyst loading reduction demonstrated
preparative scale multigram synthesis process chemistry

Substrate Scope and Functional Group Tolerance: High Yields with Diverse Alkynes Including Alcohols and Carboxylic Acids

1-(2-Methoxyethoxy)-1-vinylcyclopropane (9) exhibits broad compatibility with a range of alkyne substrates, including those bearing sensitive functionality such as unprotected alcohols and carboxylic acids . Under the optimized conditions (0.5 mol% [Rh(CO)₂Cl]₂, DCE, 80 °C), cycloadditions proceeded in minutes and delivered isolated yields of 75–97% across diverse substrates . This functional group tolerance distinguishes 9 from more reactive or less forgiving VCP derivatives that may require protecting-group strategies or suffer from competing side reactions.

Substrate Scope
Class-level
75–97% yields with alkynes bearing alcohols and carboxylic acids
Supports functionalized cycloheptenone synthesis
Reported tolerance; protecting-group-free conditions
substrate scope functional group tolerance alkyne cycloaddition

Physical and Handling Characteristics: Defined Density, Refractive Index, and Flash Point for Laboratory Procurement

Standardized physical property data for 1-(2-methoxyethoxy)-1-vinylcyclopropane include density of 0.922 g/mL at 25 °C, refractive index n20/D 1.441, and flash point of 114 °C . The compound is classified as a flammable liquid (Category 3) with acute oral toxicity (Category 4) and eye irritation (Category 2A) . Unlike highly air- or moisture-sensitive VCP derivatives that require specialized handling (e.g., glovebox techniques), this compound is stable under routine inert-atmosphere conditions, simplifying laboratory storage and use.

Physical & Handling Properties
Specification review
Density: 0.922 g/mL at 25 °C; n20/D: 1.441; Flash point: 114 °C
Supports laboratory procurement and handling
Stable under inert gas; store at 2–8 °C
physical properties safety data laboratory handling

Priority Application Scenarios for 1-(2-Methoxyethoxy)-1-vinylcyclopropane (CAS 278603-80-8) Based on Verified Performance Differentiation


Preparative-Scale Synthesis of Substituted Cycloheptenones via Rh-Catalyzed [5+2] Cycloaddition

When the objective is multigram synthesis of functionalized cycloheptenones—core scaffolds in natural product synthesis and medicinal chemistry—this compound is the reagent of choice. It enables reactions at 100 mmol scale with 94% yield and only 0.5 mol% catalyst loading . The 12-fold rate acceleration relative to older VCP reagents minimizes reaction time and catalyst expenditure .

Construction of 7-Membered and Bicyclic Ring Systems with Broad Functional Group Tolerance

For programs requiring diverse cycloheptenone libraries with unprotected polar functionality (alcohols, carboxylic acids), this reagent's tolerance eliminates the need for protecting-group strategies. Yields of 75–97% are maintained across varied alkyne substrates .

Cost-Sensitive Process Development Where Catalyst Economy Is Critical

In process chemistry settings where rhodium catalyst cost is a significant line item, the 10-fold reduction in catalyst loading directly lowers per-batch expenses. The demonstrated 10-fold and 100-fold catalyst reductions with minimal yield impact make this reagent economically advantageous for scale-up.

Discovery Chemistry Requiring Rapid Access to Seven-Membered Carbocycles

For medicinal chemistry and natural product synthesis programs where speed of analog generation is paramount, the 15-minute reaction time and simple workup enable high-throughput parallel synthesis of cycloheptenone derivatives.

Application
Selection Property
Validation Focus
Preparative-scale [5+2] cycloaddition
Catalyst demand and reaction rate profile
Throughput and catalyst economy validation
Functionalized cycloheptenone library synthesis
Functional group tolerance
Substrate scope and yield reproducibility
Cost-sensitive process development
Catalyst loading reduction profile
Cost per mole and scalability assessment
Discovery chemistry parallel synthesis
Reaction time and ease of workup
High-throughput feasibility review

Technical Documentation Hub

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24 linked technical documents
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